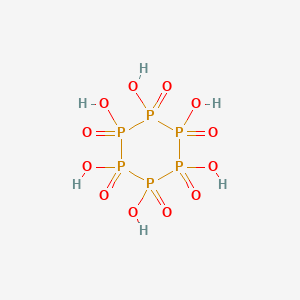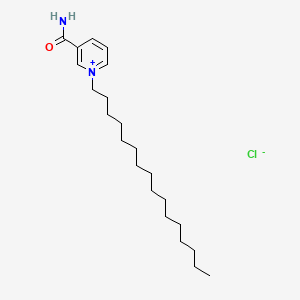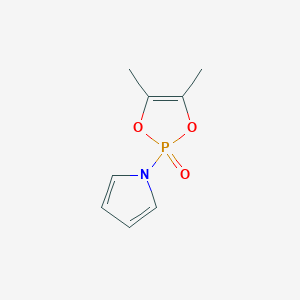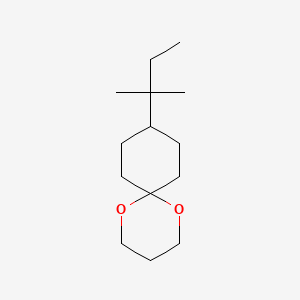
1,2,3,4,5,6-Hexahydroxy-1lambda~5~,2lambda~5~,3lambda~5~,4lambda~5~,5lambda~5~,6lambda~5~-hexaphosphinane-1,2,3,4,5,6-hexone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,3,4,5,6-Hexahydroxy-1lambda~5~,2lambda~5~,3lambda~5~,4lambda~5~,5lambda~5~,6lambda~5~-hexaphosphinane-1,2,3,4,5,6-hexone is a complex organophosphorus compound characterized by its hexahydroxy and hexaphosphinane structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4,5,6-Hexahydroxy-1lambda~5~,2lambda~5~,3lambda~5~,4lambda~5~,5lambda~5~,6lambda~5~-hexaphosphinane-1,2,3,4,5,6-hexone typically involves the reaction of phosphorus trichloride with a suitable hydroxyl-containing precursor under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is often catalyzed by a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are carefully monitored to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
1,2,3,4,5,6-Hexahydroxy-1lambda~5~,2lambda~5~,3lambda~5~,4lambda~5~,5lambda~5~,6lambda~5~-hexaphosphinane-1,2,3,4,5,6-hexone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can lead to the formation of lower oxidation state phosphorus compounds.
Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acids, while substitution reactions can produce a variety of organophosphorus derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 1,2,3,4,5,6-Hexahydroxy-1lambda~5~,2lambda~5~,3lambda~5~,4lambda~5~,5lambda~5~,6lambda~5~-hexaphosphinane-1,2,3,4,5,6-hexone is used as a precursor for the synthesis of other organophosphorus compounds. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.
Biology
In biological research, this compound may be studied for its potential role in biochemical pathways involving phosphorus-containing molecules. Its interactions with enzymes and other biomolecules can provide insights into cellular processes and metabolic pathways.
Medicine
In medicine, derivatives of this compound could be explored for their potential therapeutic applications. Phosphorus-containing compounds are known for their roles in drug design and development, particularly in the treatment of diseases such as cancer and osteoporosis.
Industry
In industry, this compound may be used in the production of flame retardants, plasticizers, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial applications.
Mecanismo De Acción
The mechanism of action of 1,2,3,4,5,6-Hexahydroxy-1lambda~5~,2lambda~5~,3lambda~5~,4lambda~5~,5lambda~5~,6lambda~5~-hexaphosphinane-1,2,3,4,5,6-hexone involves its interaction with molecular targets such as enzymes and receptors. The compound’s hexahydroxy structure allows it to form strong hydrogen bonds and coordinate with metal ions, influencing biochemical pathways and cellular functions.
Comparación Con Compuestos Similares
Similar Compounds
Hexaphosphinane Derivatives: Compounds with similar hexaphosphinane structures but different substituents.
Phosphonic Acids: Compounds with similar phosphorus-oxygen bonds but different overall structures.
Organophosphorus Compounds: A broad class of compounds containing phosphorus-carbon bonds.
Uniqueness
1,2,3,4,5,6-Hexahydroxy-1lambda~5~,2lambda~5~,3lambda~5~,4lambda~5~,5lambda~5~,6lambda~5~-hexaphosphinane-1,2,3,4,5,6-hexone is unique due to its hexahydroxy and hexaphosphinane structure, which imparts distinct chemical and physical properties
Propiedades
Número CAS |
66314-64-5 |
|---|---|
Fórmula molecular |
H6O12P6 |
Peso molecular |
383.88 g/mol |
Nombre IUPAC |
1,2,3,4,5,6-hexahydroxy-1λ5,2λ5,3λ5,4λ5,5λ5,6λ5-hexaphosphinane 1,2,3,4,5,6-hexaoxide |
InChI |
InChI=1S/H6O12P6/c1-13(2)14(3,4)16(7,8)18(11,12)17(9,10)15(13,5)6/h(H,1,2)(H,3,4)(H,5,6)(H,7,8)(H,9,10)(H,11,12) |
Clave InChI |
NSNMOFSOWMHERA-UHFFFAOYSA-N |
SMILES canónico |
OP1(=O)P(=O)(P(=O)(P(=O)(P(=O)(P1(=O)O)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[3-(Hexadecylamino)propyl]octadecanamide](/img/structure/B14486678.png)

![9-Azabicyclo[6.1.0]nonane, 9-[(4-methylphenyl)sulfonyl]-](/img/structure/B14486684.png)



![2-Amino-N-[2-(4-methoxyphenyl)ethyl]-N-methylbenzamide](/img/structure/B14486709.png)
![2-{2-[2-(2-Hydroxyethoxy)phenoxy]ethoxy}phenol](/img/structure/B14486712.png)
![N-Methyl-N'-(2-{[1-(5-methyl-1H-imidazol-4-yl)ethyl]sulfanyl}ethyl)thiourea](/img/structure/B14486717.png)


![Ethyl acetamido[(3-methylbutyl)sulfanyl]acetate](/img/structure/B14486739.png)


